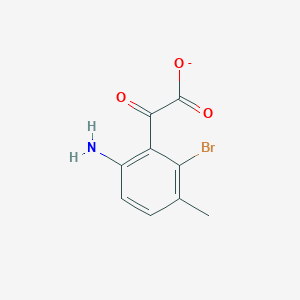

2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetate

Description

2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetate is a substituted α-oxoester characterized by a brominated aromatic ring with amino and methyl substituents. This compound belongs to a broader class of aryl glyoxylates, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. The bromine atom at the 2-position and the amino group at the 6-position confer unique electronic and steric properties, influencing its reactivity and biological interactions.

Properties

Molecular Formula |

C9H7BrNO3- |

|---|---|

Molecular Weight |

257.06 g/mol |

IUPAC Name |

2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate |

InChI |

InChI=1S/C9H8BrNO3/c1-4-2-3-5(11)6(7(4)10)8(12)9(13)14/h2-3H,11H2,1H3,(H,13,14)/p-1 |

InChI Key |

HNXXUZCXYONFQH-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C(=O)C(=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetate typically involves multi-step organic reactions. One possible route could involve the bromination of a precursor phenyl compound, followed by the introduction of the amino group through nucleophilic substitution. The final step might involve the formation of the oxoacetate group through esterification or related reactions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or alkyl halides. Reaction conditions would vary depending on the specific reaction but could include solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group could yield nitro derivatives, while substitution of the bromine atom could yield a variety of substituted phenyl compounds.

Scientific Research Applications

2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetate may have several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions or as a ligand in biochemical assays.

Medicine: Investigation of its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

Industry: Use as an intermediate in the production of dyes, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetate would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations :

- Bromine Position : Bromine at the 2-position (as in the target compound) vs. 3- or 4-position in analogues alters steric hindrance and electronic effects, impacting binding to biological targets (e.g., PPARγ or CYP enzymes) .

- Amino Group: The 6-amino substituent in the target compound is rare among analogues. This group may enhance solubility or enable hydrogen bonding in receptor interactions, unlike non-amino derivatives .

- Ester Group : Ethyl vs. methyl esters influence lipophilicity and hydrolysis rates. Methyl esters generally exhibit faster metabolic clearance .

Anticancer Activity

- Methyl 2-(3-bromophenyl)-2-oxoacetate derivatives showed potent anticancer activity with IC₅₀ values of 0.090–0.650 μM against multiple cancer cell lines, attributed to apoptosis induction via reactive oxygen species (ROS) pathways .

- Indole-based 2-oxoacetates (e.g., 3d in ) exhibited moderate activity (IC₅₀ ~54.9–64.8 μM), suggesting that expanded aromatic systems may reduce potency compared to simpler phenyl derivatives .

PPAR Modulation

- Phenylsulfonamide derivatives (e.g., compound 44 in ) act as PPARα antagonists, contrasting with the PPARγ agonism observed in other α-oxoesters. This suggests that minor structural changes (e.g., sulfonamide vs. oxoacetate) drastically alter nuclear receptor selectivity .

Physicochemical Properties

- Melting Points : Brominated phenyl-2-oxoacetates typically exhibit melting points between 67–117°C, influenced by substituent bulk (e.g., 3b: 67–68°C vs. 3f: 116–117°C in ) .

- Solubility: Amino-substituted derivatives (e.g., target compound) are expected to have higher aqueous solubility than non-polar analogues like ethyl 2-(4-bromophenyl)-2-oxoacetate .

Biological Activity

2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetate is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a phenyl ring substituted with an amino group, a bromine atom, and a methyl group, alongside an oxoacetate functional group. Its unique structural attributes contribute to its chemical reactivity and potential biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : The compound has been suggested for use in studies related to enzyme interactions and as a ligand in biochemical assays, potentially influencing microbial resistance mechanisms.

- Pharmacological Properties : Investigations into its anti-inflammatory or anticancer activities are ongoing, with preliminary data suggesting it may inhibit certain enzymes involved in disease pathways.

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking substrate access and inhibiting their activity. This interaction can lead to downstream effects on various biological pathways depending on the specific context.

In Vitro Studies

Recent studies have highlighted the compound's potential against various bacterial strains. For example:

- Inhibition of Enzymes : The compound's structural components (amino and bromine groups) could enhance binding affinity towards enzymes involved in bacterial resistance mechanisms. This suggests a potential role in developing new antibacterial agents.

Case Studies

- Anticancer Activity : A study explored the effects of similar compounds on cancer cell lines, noting that derivatives of this compound exhibited significant cytotoxic effects against various cancer cells. The mechanism involved cell cycle arrest at the G2/M phase followed by apoptosis .

- Enzyme Inhibition : Research on kynurenine aminotransferase inhibitors demonstrated that compounds structurally related to this compound showed promising results in modulating metabolic pathways associated with neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(3-bromophenyl)-2-oxoacetate | Bromine-substituted phenyl ring | Lacks amino group; potentially different reactivity |

| Ethyl 2-(4-fluorophenyl)-amino)-2-oxoacetate | Fluorine instead of bromine | Different halogen affects biological activity |

| Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | Indole structure with methoxy | Offers unique pharmacological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.